2-(1H-Imidazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-2-yl)benzaldehyde is an organic compound that features an imidazole ring attached to a benzaldehyde moiety
Mechanism of Action
Target of Action
Imidazole-based compounds, which include 2-(1h-imidazol-2-yl)benzaldehyde, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical processes .
Result of Action
Imidazole compounds have been shown to exhibit a variety of biological activities, including antibacterial and antiproliferative effects .
Action Environment
It is known that the synthesis of imidazole compounds can be carried out under solvent-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzyl alcohol with an aldehyde under acidic conditions to form the imidazole ring . Another approach includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for 2-(1H-Imidazol-2-yl)benzaldehyde often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as halides and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1H-Imidazol-2-yl)benzoic acid.
Reduction: Formation of 2-(1H-Imidazol-2-yl)benzyl alcohol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but with the imidazole nitrogen at a different position.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring instead of an imidazole ring.
Quinoxalines: Structurally related heterocycles with different nitrogen positioning.
Uniqueness
2-(1H-Imidazol-2-yl)benzaldehyde is unique due to its specific positioning of the imidazole ring and the benzaldehyde group, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWUDUBSVGQQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569131 |
Source
|
Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139975-94-3 |
Source
|
Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.